Ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate
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Overview
Description
Ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group, a chlorophenylmethyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Substituents: The chlorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenylmethyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[(4-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-[(2-bromophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.
These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to the variations in their structures.
Properties
Molecular Formula |
C16H18ClNO2 |
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Molecular Weight |
291.77 g/mol |
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C16H18ClNO2/c1-4-20-16(19)15-11(2)18(3)10-13(15)9-12-7-5-6-8-14(12)17/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
FIRQQWHXYAPCGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=C1CC2=CC=CC=C2Cl)C)C |
Origin of Product |
United States |
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